molecular formula C24H20N6O7 B13382710 N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide

N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide

Cat. No.: B13382710
M. Wt: 504.5 g/mol
InChI Key: JGHTVTKSFRQXPZ-BKHCZYBLSA-N
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Description

N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, hydroxyl, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between 5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzaldehyde and 4-nitrobenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation of the hydroxyl group can produce aldehydes or ketones.

Scientific Research Applications

N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, its nitro groups can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[5-ethoxy-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide
  • N’-[5-methyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide

Uniqueness

N’-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N6O7

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(E)-[5-ethyl-2-hydroxy-3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C24H20N6O7/c1-2-15-11-18(13-25-27-23(32)16-3-7-20(8-4-16)29(34)35)22(31)19(12-15)14-26-28-24(33)17-5-9-21(10-6-17)30(36)37/h3-14,31H,2H2,1H3,(H,27,32)(H,28,33)/b25-13+,26-14+

InChI Key

JGHTVTKSFRQXPZ-BKHCZYBLSA-N

Isomeric SMILES

CCC1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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